4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a pyridazinone core, a fluoro-methoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the pyridazinone core can participate in various electronic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- **3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
- **4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
- **(4-fluoro-3-methoxyphenyl)boronic acid
Uniqueness
4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to its combination of a pyridazinone core with a fluoro-methoxyphenyl group and a butanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C17H18FN3O5 |
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Molecular Weight |
363.34 g/mol |
IUPAC Name |
4-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H18FN3O5/c1-26-11-4-5-12(13(18)9-11)14-6-7-16(23)21(20-14)10-15(22)19-8-2-3-17(24)25/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H,24,25) |
InChI Key |
FGUFZHZWFXAHGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)F |
Origin of Product |
United States |
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